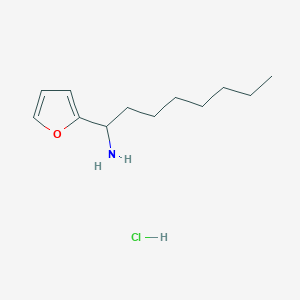
Chlorhydrate de 1-(furan-2-yl)octan-1-amine
Vue d'ensemble
Description
1-(Furan-2-yl)octan-1-amine hydrochloride, also known as FCH, is an organic compound widely used in scientific research. It is an N-substituted amine salt with a molecular weight of 201.64 g/mol and a melting point of 116-118°C. FCH is an extremely versatile compound, with applications in many areas of scientific research, including synthesis, biochemical and physiological studies, and drug development.
Applications De Recherche Scientifique
Chimie médicinale : Agents antibactériens
L'inclusion du noyau furane est une stratégie synthétique clé en chimie médicinale pour développer de nouveaux médicaments. Les dérivés du furane, tels que le « chlorhydrate de 1-(furan-2-yl)octan-1-amine », ont montré une efficacité thérapeutique remarquable, inspirant les chimistes à synthétiser des agents antibactériens innovants . Ces composés sont en cours d'exploration pour lutter contre la résistance microbienne, qui est devenue un problème mondial en raison de l'inefficacité des médicaments antimicrobiens actuels .
Agriculture : Applications antimicrobiennes
En agriculture, le contrôle des infections microbiennes est crucial pour la protection des cultures et le rendement. Les propriétés antibactériennes des dérivés du furane font du « this compound » un candidat potentiel pour le développement de nouveaux composés antimicrobiens qui pourraient être utilisés pour traiter les maladies des plantes causées par diverses souches bactériennes .
Science des matériaux : Synthèse de polymères
Les dérivés du furane sont utilisés en science des matériaux, en particulier dans la synthèse de polymères. “Le this compound” pourrait servir de monomère ou d'agent de réticulation dans la création de nouveaux matériaux polymères avec des applications potentielles dans les plastiques biodégradables, les revêtements et les adhésifs .
Science de l'environnement : Matériaux biodégradables
La poussée vers des matériaux respectueux de l'environnement a conduit à l'exploration de dérivés du furane dans la production de matériaux biodégradables. “Le this compound” peut contribuer au développement de nouveaux matériaux qui se décomposent plus facilement dans l'environnement, réduisant ainsi la pollution et les déchets .
Biochimie : Études d'inhibition enzymatique
En biochimie, l'inhibition enzymatique est un domaine d'étude clé pour comprendre les voies métaboliques et développer des médicaments. “Le this compound” pourrait être utilisé pour étudier l'inhibition d'enzymes spécifiques, contribuant ainsi à la découverte de nouveaux agents thérapeutiques .
Pharmacologie : Développement de médicaments
Les applications pharmacologiques des dérivés du furane sont vastes, allant des propriétés anti-inflammatoires et analgésiques aux propriétés anticancéreuses. “Le this compound” a le potentiel d'être utilisé dans le développement de nouveaux médicaments avec ces avantages thérapeutiques .
Chimie analytique : Chromatographie
“Le this compound” peut être utilisé comme étalon ou réactif dans les techniques chromatographiques pour aider à identifier et à quantifier des composés, en particulier dans des mélanges complexes .
Génie chimique : Conversion de la biomasse
Les applications du génie chimique comprennent la conversion de la biomasse en produits chimiques précieux. Les dérivés du furane comme le « this compound » peuvent être dérivés de la biomasse et utilisés comme intermédiaires dans la synthèse d'une large gamme de produits chimiques, contribuant ainsi à des procédés industriels durables .
Mécanisme D'action
Target of Action
Furan derivatives, which this compound is a part of, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with various biological targets, leading to their diverse therapeutic effects .
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways due to their diverse biological and pharmacological properties .
Result of Action
Furan derivatives are known to have a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .
Analyse Biochimique
Biochemical Properties
1-(Furan-2-yl)octan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions are crucial for the compound’s role in biochemical pathways, influencing the redox state of cells and contributing to its therapeutic effects .
Cellular Effects
1-(Furan-2-yl)octan-1-amine hydrochloride affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in gene expression and metabolic flux. These effects are essential for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of 1-(Furan-2-yl)octan-1-amine hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of 1-(Furan-2-yl)octan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that the compound can induce oxidative stress at high doses, leading to cellular damage. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
1-(Furan-2-yl)octan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-(Furan-2-yl)octan-1-amine hydrochloride within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues can influence its therapeutic effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(Furan-2-yl)octan-1-amine hydrochloride is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence cellular metabolism and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
1-(furan-2-yl)octan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12;/h7,9-11H,2-6,8,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDIKVMENJQEBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C1=CC=CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




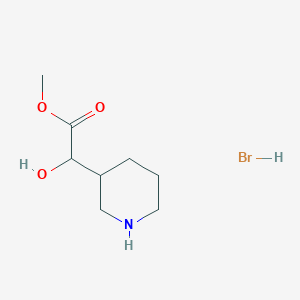
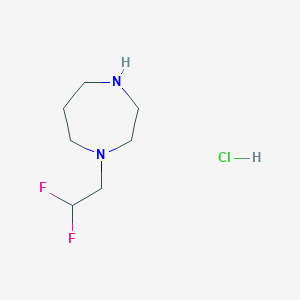
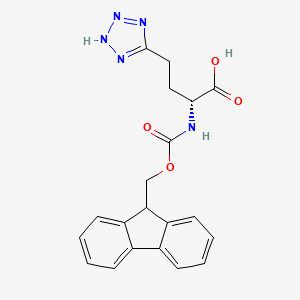
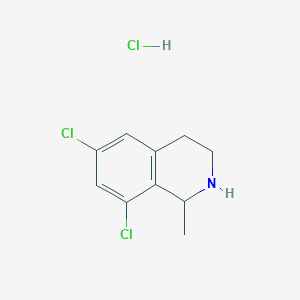

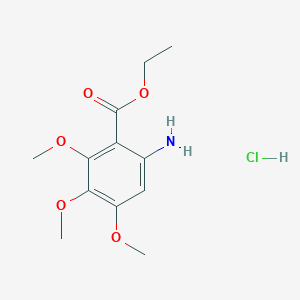

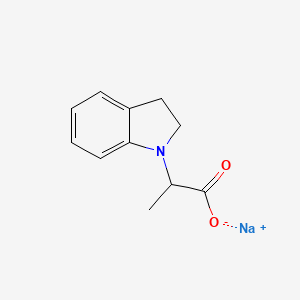
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)
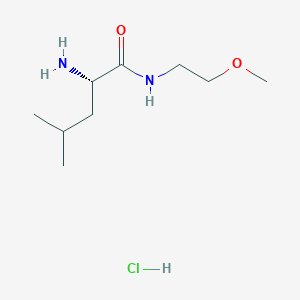
![3-(2-{4-[(4-fluoro-2-hydroxyphenyl)carbonyl]piperidin-1-yl}ethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)

